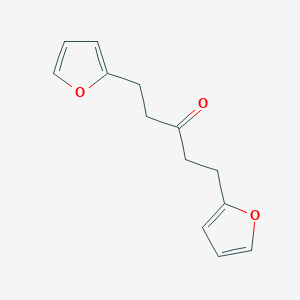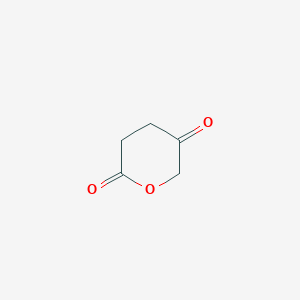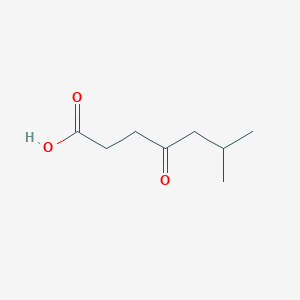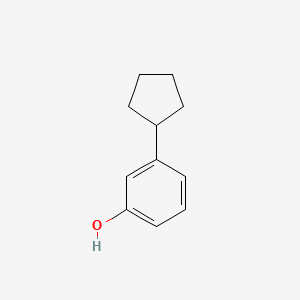
3-Cyclopentylphenol
Descripción general
Descripción
3-Cyclopentylphenol is a chemical compound with the molecular formula C11H14O . It is a type of phenol, which are aromatic compounds that contain a hydroxyl group directly bonded to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group (a benzene ring with a hydroxyl group) and a cyclopentyl group (a cyclical arrangement of five carbon atoms) attached to it .Aplicaciones Científicas De Investigación
1. Role in Organic Synthesis and Catalysis
- Cyclopentane Derivatives in Organic Reactions : Cyclopentylphenols, including 3-Cyclopentylphenol, have been studied in various organic reactions. For instance, cyclopentane-1,3-diones have been explored as potential isosteres for carboxylic acid functional groups, leading to potent thromboxane A2 receptor antagonists (Ballatore et al., 2011).
- Cyclopentane in Synthesis of Polyfunctionalized Molecules : The use of cyclopentane derivatives in [3+2]-cycloaddition reactions has been shown to be beneficial in synthesizing a variety of complex and functionalized molecules (Haut et al., 2019).
2. Biological Activity and Pharmacology
- Antioxidant Activities of Phenol Derivatives : Phenol derivatives derived from compounds like 1,6-bis(dimethoxyphenyl)hexane-1,6-dione, which are structurally related to cyclopentylphenols, have shown promising antioxidant activities. These compounds have been investigated for their efficacy in scavenging free radicals and inhibiting certain enzyme activities (Artunç et al., 2020).
3. Environmental Applications
- Biosynthesis and Degradation of Compounds : Alkylphenols, closely related to cyclopentylphenols, have been studied for their degradation and conversion into biodegradable polymers like poly-3-hydroxybutyrate (PHB) using specific bacterial strains. This suggests potential environmental applications in bioremediation and waste management (Reddy et al., 2015).
4. Material Science and Chemistry
- Cyclization Reactions and Material Synthesis : Studies on cyclopentylphenol derivatives have also focused on their role in cyclization reactions, which are fundamental in synthesizing various chemical materials. For instance, the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides has been investigated for the production of 3,1-benzoxazines, highlighting the versatility of these compounds in material synthesis (Kazaryants et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
3-cyclopentylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJMQFDGADIRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



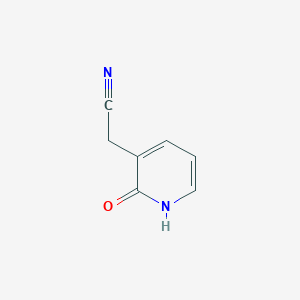
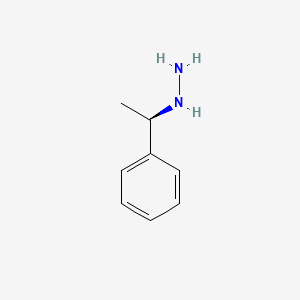

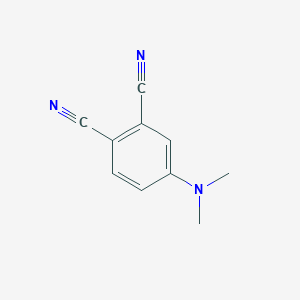
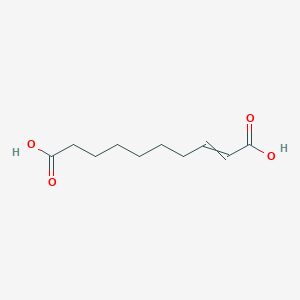
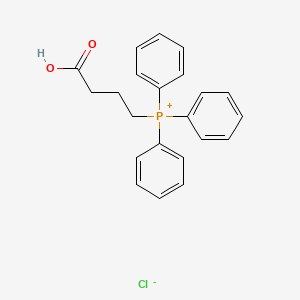
![2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B3192065.png)

